molecular formula C19H21NO6S B11070748 Methyl 2-({[4-(diethylsulfamoyl)phenyl]carbonyl}oxy)benzoate

Methyl 2-({[4-(diethylsulfamoyl)phenyl]carbonyl}oxy)benzoate

Cat. No.: B11070748
M. Wt: 391.4 g/mol
InChI Key: QPLCVVGZDRPVAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-({4-[(diethylamino)sulfonyl]benzoyl}oxy)benzoate is an organic compound with a complex structure that includes a benzoate ester and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-({4-[(diethylamino)sulfonyl]benzoyl}oxy)benzoate typically involves multiple steps, starting with the preparation of the benzoate ester and the sulfonamide precursor. One common method involves the esterification of 2-hydroxybenzoic acid with methanol in the presence of an acid catalyst to form methyl 2-hydroxybenzoate. This intermediate is then reacted with 4-(diethylamino)sulfonyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({4-[(diethylamino)sulfonyl]benzoyl}oxy)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-({4-[(diethylamino)sulfonyl]benzoyl}oxy)benzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 2-({4-[(diethylamino)sulfonyl]benzoyl}oxy)benzoate involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, while the benzoate ester can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-({4-[(diethylamino)sulfonyl]benzoyl}oxy)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C19H21NO6S

Molecular Weight

391.4 g/mol

IUPAC Name

methyl 2-[4-(diethylsulfamoyl)benzoyl]oxybenzoate

InChI

InChI=1S/C19H21NO6S/c1-4-20(5-2)27(23,24)15-12-10-14(11-13-15)18(21)26-17-9-7-6-8-16(17)19(22)25-3/h6-13H,4-5H2,1-3H3

InChI Key

QPLCVVGZDRPVAZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)OC2=CC=CC=C2C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.